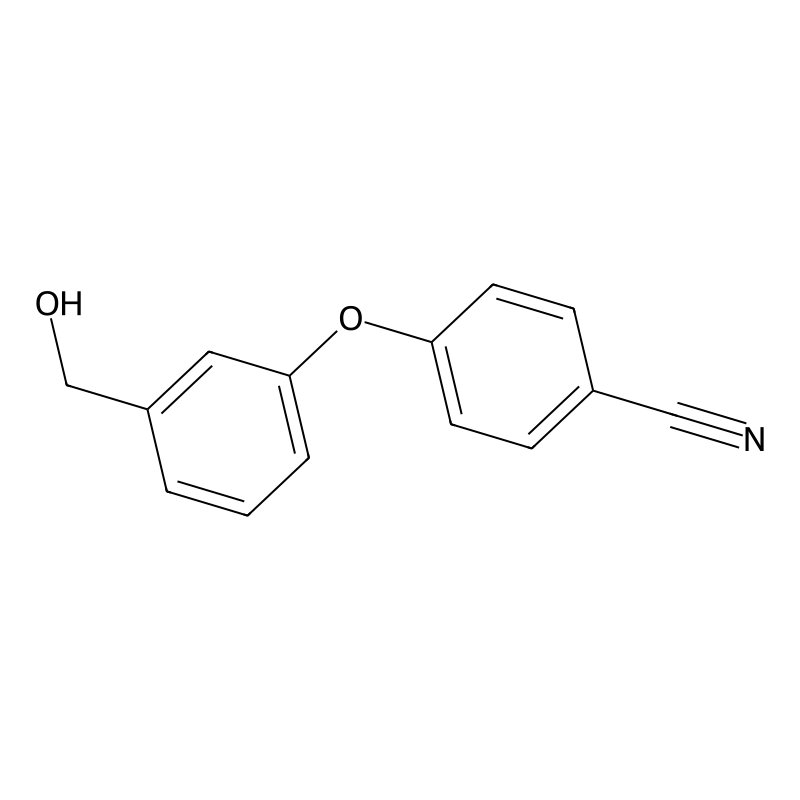

4-(3-(Hydroxymethyl)phenoxy)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(3-(Hydroxymethyl)phenoxy)benzonitrile is an organic compound characterized by its unique structure, which includes a hydroxymethyl group attached to a phenoxy moiety linked to a benzonitrile group. Its molecular formula is and it has a molecular weight of approximately 225.25 g/mol. This compound is notable for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science due to its distinctive functional groups that confer specific chemical reactivity and biological activity.

Currently, there is no documented information regarding the mechanism of action of 4-(3-(Hydroxymethyl)phenoxy)benzonitrile in biological systems.

- Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.

- Reduction: The nitrile group can be reduced to an amine, which alters the compound's properties significantly.

- Substitution: The phenoxy group can participate in electrophilic aromatic substitution, allowing for the introduction of various substituents.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. These transformations are essential for modifying the compound's structure to enhance its biological or chemical properties.

Research indicates that 4-(3-(Hydroxymethyl)phenoxy)benzonitrile exhibits significant biological activity. Its structural features allow it to interact with specific biomolecules, potentially modulating enzyme activity and receptor interactions. This makes it a candidate for further investigation in drug development, particularly in areas such as anti-inflammatory and antimicrobial therapies. The compound's ability to form hydrogen bonds due to the hydroxymethyl group enhances its interaction with biological targets, influencing various biochemical pathways.

The synthesis of 4-(3-(Hydroxymethyl)phenoxy)benzonitrile typically involves the reaction of 4-hydroxybenzyl alcohol with 4-cyanophenol. The process generally requires:

- Reagents: A base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

- Reaction Conditions: Heating the reaction mixture to facilitate product formation.

In industrial settings, continuous flow reactors may be employed to enhance yield and purity through optimized conditions. This method allows for better control over reaction parameters such as temperature and pressure, leading to more efficient production.

4-(3-(Hydroxymethyl)phenoxy)benzonitrile has a wide range of applications across different fields:

- Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.

- Biology: Investigated for its potential biological activity and interactions with biomolecules.

- Medicine: Explored for therapeutic properties, including anti-inflammatory and antimicrobial effects.

- Industry: Used in the production of specialty chemicals and materials.

The compound's diverse applications stem from its unique structural characteristics that allow it to participate in various

Studies on the interactions of 4-(3-(Hydroxymethyl)phenoxy)benzonitrile with biological targets have shown that its hydroxymethyl group can form hydrogen bonds with various biomolecules. This capability may influence the compound's efficacy in modulating biological pathways, making it a valuable subject for pharmacological research. Its interactions could lead to significant insights into enzyme mechanisms and receptor functions.

Several compounds share structural similarities with 4-(3-(Hydroxymethyl)phenoxy)benzonitrile:

- 4-(4-Bromo-3-hydroxymethylphenoxy)benzonitrile

- 3-[4-(hydroxymethyl)phenoxy]benzonitrile

- 4-(4-Hydroxy-3-hydroxymethylphenoxy)benzonitrile

Uniqueness

The uniqueness of 4-(3-(Hydroxymethyl)phenoxy)benzonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds. The presence of both the hydroxymethyl and nitrile groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications. Its specific structural features enable targeted interactions that may not be achievable with other compounds, enhancing its utility in various applications.